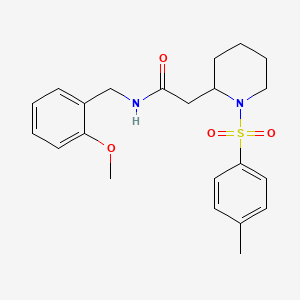
N-(2-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as MTAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MTAPA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
科学的研究の応用
Organic Synthesis and Pharmaceutical Development
Versatile Reagents for N-Alkylacetamide Synthesis : In the context of organic synthesis, derivatives similar to N-(2-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide serve as versatile reagents. For instance, p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt are highlighted for their role in producing N-alkylacetamides, vital components in natural and pharmaceutical products. These compounds are described as stable, easy-to-handle, and capable of reacting with various alkyl halides and sulfonates to yield substituted products, which can be further transformed into N-alkylacetamides upon cleavage under mild acidic conditions, showcasing the utility of such derivatives in synthetic chemistry (Sakai et al., 2022).
Radioligand Synthesis for PET Studies : Another significant application lies in the synthesis of radioligands for positron emission tomography (PET) studies. Derivatives resembling this compound, such as [11C]PBR28, demonstrate the potential for preclinical and clinical PET studies in animals and humans. These compounds facilitate the investigation of various biological processes and diseases, highlighting their importance in medical research (Wang et al., 2009).
Biochemical Studies
Study of 5-HT2A Receptor Antagonists : The compound AC90179, structurally similar to this compound, was labeled with [11C]-methylation for PET imaging studies. Despite its potential as a 5-HT2A antagonist, the lack of tracer retention or specific binding indicated it could not be used for imaging 5-HT2A receptors, providing insights into the biochemical interactions of similar compounds (Prabhakaran et al., 2006).
Investigation of Peripheral Benzodiazepine Receptors : Aryloxyanilides, including N-acetyl- N-(2-methoxycarbonylbenzyl)-2-phenoxyaniline and N-(2-methoxybenzyl)- N-(4-phenoxypyridin-3-yl)acetamide, have been developed for imaging brain peripheral benzodiazepine receptors (PBR) in vivo using PET. These compounds demonstrate high brain uptake and specific binding to PBR, underscoring their utility in neurological research (Briard et al., 2008).
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-17-10-12-20(13-11-17)29(26,27)24-14-6-5-8-19(24)15-22(25)23-16-18-7-3-4-9-21(18)28-2/h3-4,7,9-13,19H,5-6,8,14-16H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISXYHLNFRDFCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate](/img/structure/B2357392.png)
![4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2357393.png)
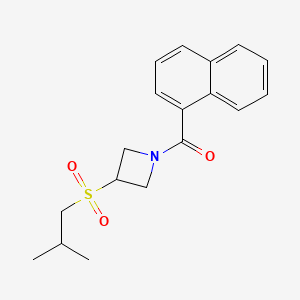
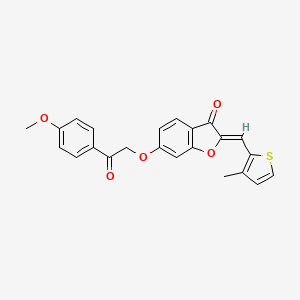
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine](/img/structure/B2357396.png)

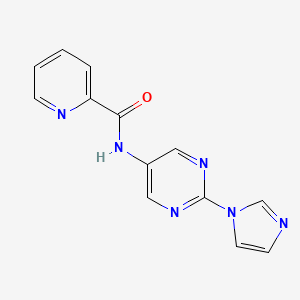

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2357405.png)
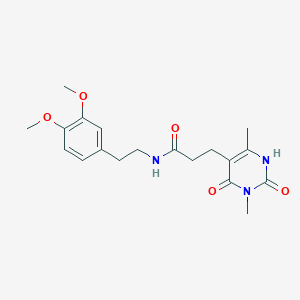
![4-Nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B2357411.png)
![5-Bromo-2-({1-[(2,5-difluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2357412.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2357413.png)
![1H-Imidazo[4,5-C]pyridin-2(3H)-one](/img/structure/B2357414.png)